![molecular formula C8H12N2O B1272188 2-Butyl-1H-imidazole-4-carbaldehyde CAS No. 68282-49-5](/img/structure/B1272188.png)
2-Butyl-1H-imidazole-4-carbaldehyde
Overview
Description
2-Butyl-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C8H12N2O . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde involves the condensation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with various substituted o-hydroxy acetophenones in the presence of 40% KOH in PEG-400 .Molecular Structure Analysis
The molecular structure of 2-Butyl-1H-imidazole-4-carbaldehyde is represented by the InChI stringInChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7 (6-11)10-8/h5-6H,2-4H2,1H3, (H,9,10)
and the Canonical SMILES string CCCCC1=NC=C (N1)C=O
. Chemical Reactions Analysis
In the presence of 40% KOH in PEG-400, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde condenses with various substituted o-hydroxy acetophenones to give chalcones. These chalcones undergo oxidative cyclisation with a catalytic amount of iodine in the presence of DMSO to give chromones .Physical And Chemical Properties Analysis
2-Butyl-1H-imidazole-4-carbaldehyde has a molecular weight of 152.19 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It also has a rotatable bond count of 4 .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Pharmaceuticals and Agrochemicals
Imidazoles are deployed in traditional applications in pharmaceuticals and agrochemicals . They are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
Solar Cells and Optical Applications
Emerging research into dyes for solar cells and other optical applications has seen the use of imidazoles . They have become an important synthon in the development of new drugs .
Functional Materials
Imidazoles are used in the creation of functional materials . Their versatility and utility in a number of areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .
Catalysis
Imidazoles are being deployed in the field of catalysis . Their unique properties make them suitable for a variety of applications in this field .
Donor-Π-Acceptor (D-Π-A) Type Dye Synthesis
“2-Butyl-1H-imidazole-4-carbaldehyde” may be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dye . This application allows for the creation of new types of dyes with unique properties .
Preparation of Urocanic Acid Esters
This compound can be used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) . These esters have a variety of potential applications in different fields .
Fabrication of Colorimetric Chemosensors
“2-Butyl-1H-imidazole-4-carbaldehyde” can be used in the fabrication of colorimetric chemosensors . These sensors can be used to detect the presence of certain chemicals or conditions .
Mechanism of Action
The polar nature of the imidazole ring can potentially improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Remember to always follow ethical guidelines and safety procedures when conducting scientific research, as the safety data sheet for 2-Butyl-1H-imidazole-4-carbaldehyde indicates that it may cause skin irritation . Also, environmental precautions should be taken to prevent the chemical from entering drains and being discharged into the environment .
Safety and Hazards
2-Butyl-1H-imidazole-4-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
2-butyl-1H-imidazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5-6H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHGVOCFAZSNNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218431 | |
Record name | 2-Butyl-5-formylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1H-imidazole-4-carbaldehyde | |
CAS RN |
68282-49-5 | |
Record name | 2-Butyl-1H-imidazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68282-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-5-formylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068282495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyl-5-formylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BUTYL-5-FORMYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U12G73SQSX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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